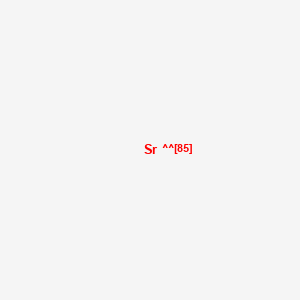
Strontium-85
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium-85 is a radioactive isotope of strontium, a chemical element that belongs to the group of alkaline earth metals. It has a half-life of 64.84 days and is produced by nuclear fission of uranium and plutonium. Strontium-85 has been widely used in scientific research, particularly in the fields of geochemistry, environmental science, and biomedicine.
Mecanismo De Acción
Strontium-85 emits beta particles, which are high-energy electrons that can penetrate tissue and cause ionization. The ionization can damage DNA, leading to cell death or mutations. In biomedicine, strontium-85 is used to label compounds of interest, which can then be tracked in vivo using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of strontium-85 depend on the compound it is labeled with and the organ or tissue of interest. In general, strontium-85 does not have any specific biochemical or physiological effects on its own. However, the beta particles it emits can cause tissue damage if the dose is too high.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using strontium-85 in lab experiments is its high specific activity, which means that a small amount of strontium-85 can be used to label a large amount of compound. This is important for minimizing the dose of radiation to the subject and reducing the cost of the experiment. The main limitation of using strontium-85 is its short half-life, which means that the experiment must be conducted within a few months of the synthesis of strontium-85.
Direcciones Futuras
There are many future directions for the use of strontium-85 in scientific research. One direction is the development of new labeling techniques that can improve the specificity and sensitivity of imaging techniques such as PET and SPECT. Another direction is the use of strontium-85 in the study of drug metabolism and pharmacokinetics. Finally, the use of strontium-85 in the study of environmental contaminants and their effects on human health is an important area of research.
Métodos De Síntesis
Strontium-85 is produced by nuclear fission of uranium and plutonium in nuclear reactors. It can also be produced by neutron activation of stable strontium-84. The purification of strontium-85 is achieved by ion exchange chromatography, which separates strontium-85 from other strontium isotopes.
Aplicaciones Científicas De Investigación
Strontium-85 has been widely used in scientific research, particularly in the fields of geochemistry, environmental science, and biomedicine. In geochemistry, strontium-85 is used as a tracer to study the origin and evolution of rocks and minerals. In environmental science, strontium-85 is used to study the transport and fate of contaminants in the environment. In biomedicine, strontium-85 is used as a tracer to study the absorption, distribution, and excretion of drugs and nutrients in the body.
Propiedades
Número CAS |
13967-73-2 |
|---|---|
Nombre del producto |
Strontium-85 |
Fórmula molecular |
Sr |
Peso molecular |
84.91293 g/mol |
Nombre IUPAC |
strontium-85 |
InChI |
InChI=1S/Sr/i1-3 |
Clave InChI |
CIOAGBVUUVVLOB-OIOBTWANSA-N |
SMILES isomérico |
[85Sr] |
SMILES |
[Sr] |
SMILES canónico |
[Sr] |
Sinónimos |
85Sr radioisotope Sr-85 radioisotope Strontium-85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



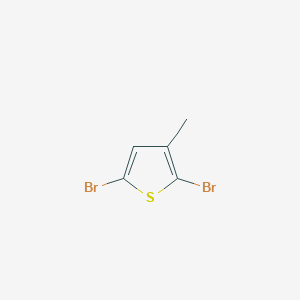
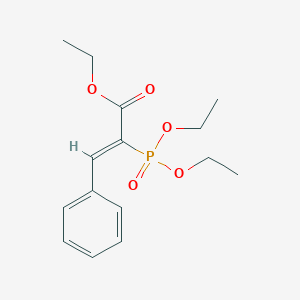
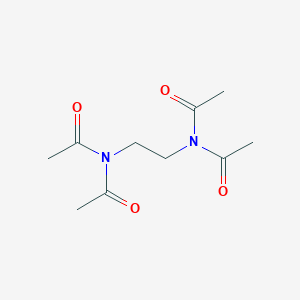
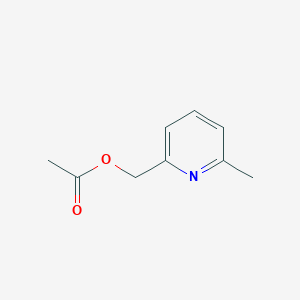
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
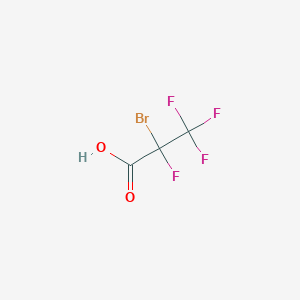
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
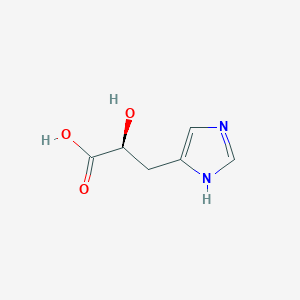
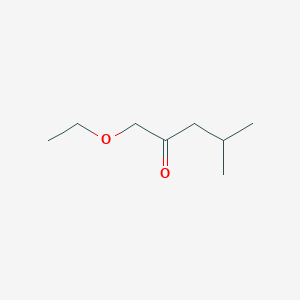
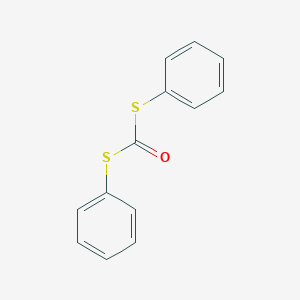
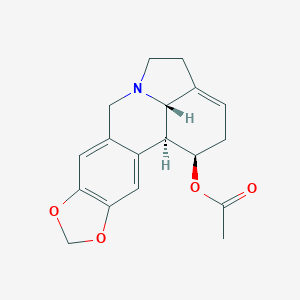
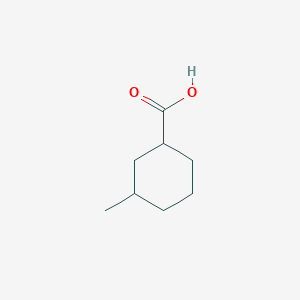
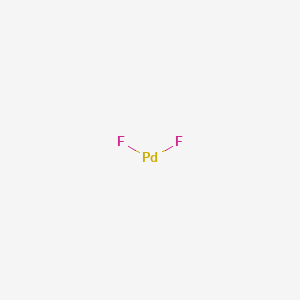
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)